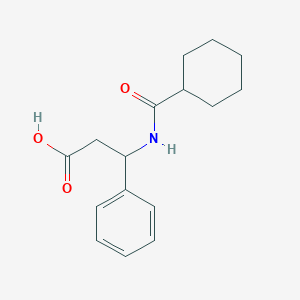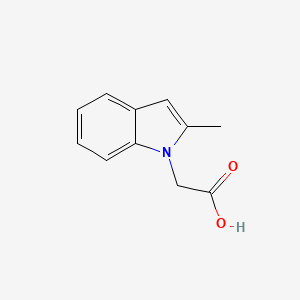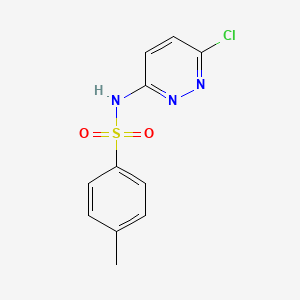
N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
The compound N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives that have been synthesized and evaluated for their biological activities, such as antibacterial, antioxidant, and anticancer properties. These studies provide a context for understanding the potential applications and significance of similar sulfonamide compounds.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nitrogen-containing heterocycles. For instance, paper describes the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamides by reacting N-(benzenesulfonyl)cyanamide potassium salts with various hydrazinecarbodithioic acid esters and other nitrogen-containing compounds. Similarly, paper outlines the synthesis of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide derivatives through the reduction of nitroindazole followed by reaction with aryl sulphonyl chlorides. These methods could potentially be adapted for the synthesis of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups that influence the compound's properties and biological activity. The papers provided do not directly analyze the molecular structure of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide, but they do discuss the importance of structural motifs and substituents in related compounds. For example, paper explores the structure-activity relationships of arylsulfonamide analogs, highlighting the impact of different substituents on the compound's inhibitory effect on the HIF-1 pathway.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, often influenced by the substituents on the aromatic ring. The papers provided do not detail the specific chemical reactions of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide, but they do provide insights into the reactivity of similar compounds. For instance, the synthesis methods described in papers and involve nucleophilic substitution reactions, which are common for sulfonamide synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their pharmacological applications. Paper mentions the poor water solubility of a related sulfonamide compound, which is a common challenge in drug formulation. The antibacterial, antioxidant, and anticancer activities of the synthesized compounds discussed in papers , , and suggest that the physical and chemical properties of these compounds are conducive to their biological activity, which may also be true for N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide.
Applications De Recherche Scientifique
DNA Interaction and Anticancer Activity
- DNA Binding and Anticancer Properties: Copper(II)-sulfonamide complexes with derivatives of 4-methylbenzenesulfonamide, including N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide, exhibit significant binding affinity to DNA and demonstrate notable anticancer activity. These complexes can induce cell death primarily through apoptosis in human tumor cells, including colon adenocarcinoma and leukemia lymphocytes, highlighting their potential as anticancer agents (González-Álvarez et al., 2013).
Antimicrobial and Antiproliferative Agents
- Antimicrobial and Antiproliferative Effects: Sulfonamide derivatives, including those related to N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide, have shown promise as effective antimicrobial and antiproliferative agents. Their structures have been explored for potential bioactivity against various microbial strains and cancer cell lines, suggesting a broad spectrum of therapeutic applications (Shimaa M. Abd El-Gilil, 2019).
Synthesis and Characterization in Drug Development
- Synthesis and Characterization for Drug Development: The compound has been subject to synthesis and structural characterization, contributing to drug development processes. Its molecular structure and properties have been analyzed, providing insights into its potential application in therapeutic contexts, especially for targeting conditions such as dementia (Tomasz Pawlak et al., 2021).
Cytotoxic Activity Against Cancer and HIV
- Cytotoxic Activity Against Cancer and HIV: Various derivatives of N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide have been synthesized and evaluated for their in vitro anticancer and anti-HIV activities. These compounds have shown sensitivity against leukemia cell lines and moderate anti-HIV activity, underscoring their potential in treating these diseases (E. Pomarnacka et al., 2001).
Enzyme Inhibitory Potential
- Enzyme Inhibitory Applications: Research on sulfonamides with benzodioxane and acetamide moieties, related to N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide, has explored their potential as enzyme inhibitors. These compounds have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating their applicability in managing diseases related to enzyme dysfunction (M. Abbasi et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-8-2-4-9(5-3-8)18(16,17)15-11-7-6-10(12)13-14-11/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWWTEMQIYEEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390026 | |
| Record name | N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide | |
CAS RN |
91349-44-9 | |
| Record name | N-(6-chloropyridazin-3-yl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

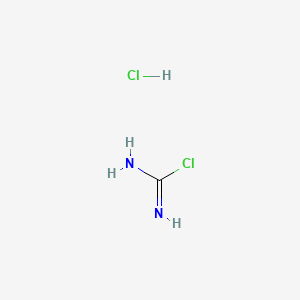
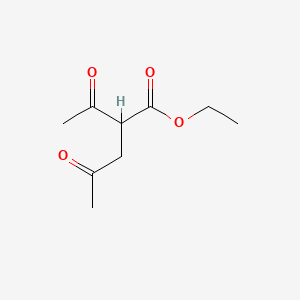
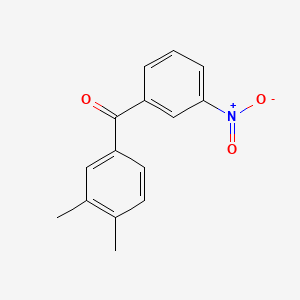
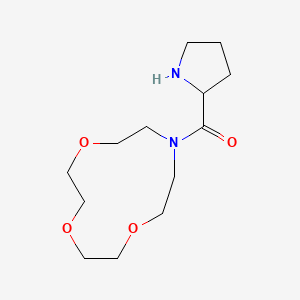
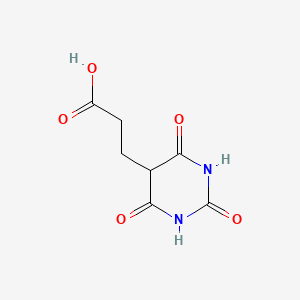

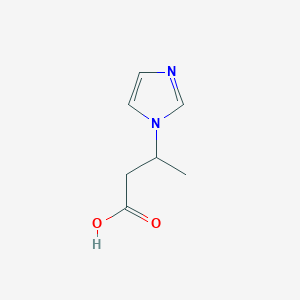
![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)
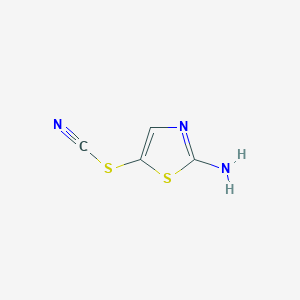
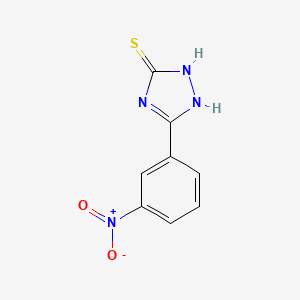
![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)
![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)
